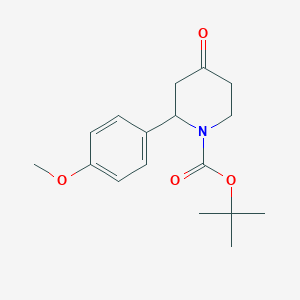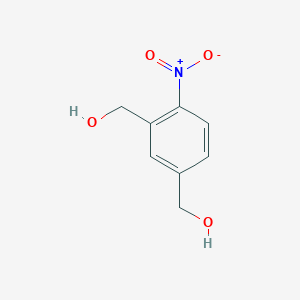
1-丁基-4-甲基吡啶鎓双(三氟甲基磺酰)酰胺
描述
1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. These characteristics make it a valuable material in various scientific and industrial applications .
科学研究应用
1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including coupling reactions and polymerizations.
Biology: The compound can be used in the extraction and stabilization of biomolecules.
Medicine: It is explored for drug delivery systems due to its ability to dissolve both hydrophilic and hydrophobic substances.
Industry: The ionic liquid is used in electrochemical applications, such as in the development of batteries and supercapacitors .
作用机制
准备方法
The synthesis of 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-butyl-4-methylpyridinium chloride with lithium bis(trifluoromethylsulfonyl)imide. The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified by washing with water and drying under reduced pressure .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridinium ring can be modified by different nucleophiles.
Oxidation and Reduction: It can undergo redox reactions, although these are less common due to the stability of the ionic liquid.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and material science
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and metal salts. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide can be compared with other ionic liquids such as:
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
These compounds share similar properties but differ in their cationic structures, which can influence their physical and chemical properties. For example, 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has a different cationic structure that can affect its viscosity and electrochemical stability .
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-4-methylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-7-11-8-5-10(2)6-9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQABPVGVABDFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475681-62-0 | |
| Record name | 1-Butyl-4-methylpyridinium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide a potential alternative to sulfolane in toluene extraction?
A1: The research investigates the use of 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide in combination with 1-ethyl-3-methylimidazolium ethylsulfate as a binary mixture for liquid-liquid extraction of toluene from heptane []. The study found that an equimolar mixture of these ionic liquids (ILs) exhibits promising toluene distribution ratios and selectivity, comparable to sulfolane, the conventional solvent used industrially []. Importantly, using ILs like 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide offers a potential environmentally friendly alternative to sulfolane due to their unique properties such as low volatility and potential for recyclability [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383125.png)
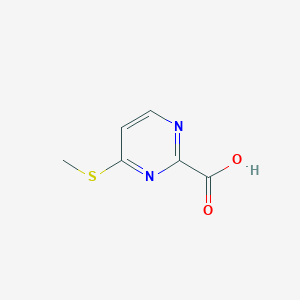
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1383129.png)


![tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1383134.png)
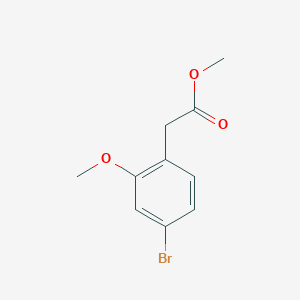


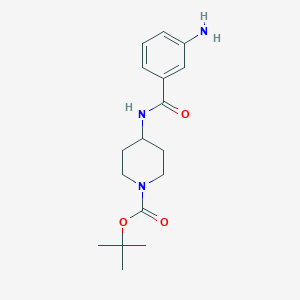
![tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383142.png)
